Cas no 2223045-40-5 (2-(Pyrrolidino)thiophene-4-boronic acid pinacol ester)

2-(Pyrrolidino)thiophene-4-boronic acid pinacol ester 化学的及び物理的性質
名前と識別子
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- 2-(Pyrrolidino)thiophene-4-boronic acid pinacol ester
- Pyrrolidine, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]-
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- インチ: 1S/C14H22BNO2S/c1-13(2)14(3,4)18-15(17-13)11-9-12(19-10-11)16-7-5-6-8-16/h9-10H,5-8H2,1-4H3
- InChIKey: MNBUIELXQQSKBJ-UHFFFAOYSA-N
- SMILES: N1(C2SC=C(B3OC(C)(C)C(C)(C)O3)C=2)CCCC1
じっけんとくせい
- 密度みつど: 1.12±0.1 g/cm3(Predicted)
- Boiling Point: 409.8±30.0 °C(Predicted)
- 酸度系数(pKa): 6.11±0.20(Predicted)
2-(Pyrrolidino)thiophene-4-boronic acid pinacol ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P907938-5mg |
2-(Pyrrolidino)thiophene-4-boronic acid pinacol ester |
2223045-40-5 | 95% | 5mg |
¥1,078.20 | 2022-09-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P907938-25mg |
2-(Pyrrolidino)thiophene-4-boronic acid pinacol ester |
2223045-40-5 | 95% | 25mg |
¥3,173.40 | 2022-09-01 |
2-(Pyrrolidino)thiophene-4-boronic acid pinacol ester 関連文献
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8. Book reviews
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
2-(Pyrrolidino)thiophene-4-boronic acid pinacol esterに関する追加情報
Introduction to 2-(Pyrrolidino)thiophene-4-boronic acid pinacol ester (CAS No. 2223045-40-5)
2-(Pyrrolidino)thiophene-4-boronic acid pinacol ester, identified by the Chemical Abstracts Service Number (CAS No.) 2223045-40-5, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This boronic acid derivative is particularly valued for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. The presence of both a pyrrolidine ring and a thiophene moiety imparts unique electronic and steric properties, making it a versatile building block for the synthesis of complex molecules.
The compound's structure consists of a thiophene ring substituted at the 4-position with a boronic acid pinacol ester. The boronic acid functionality is crucial for its role in cross-coupling reactions, where it acts as an intermediate for forming carbon-carbon bonds. This reaction is widely employed in the construction of biaryl systems, which are prevalent in many pharmaceuticals and agrochemicals. The pinacol ester group enhances the stability of the boronic acid, facilitating easier handling and storage while maintaining reactivity in various conditions.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for medicinal applications. The pyrrolidino group in 2-(Pyrrolidino)thiophene-4-boronic acid pinacol ester contributes to its potential as a pharmacophore, influencing both solubility and metabolic stability. This feature is particularly attractive for drug discovery, where optimizing these properties can significantly enhance bioavailability and reduce off-target effects. Studies have shown that thiophene derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
One of the most compelling aspects of 2-(Pyrrolidino)thiophene-4-boronic acid pinacol ester is its application in the synthesis of conjugated polymers and organic electronic materials. The combination of electron-deficient thiophene and electron-rich pyrrolidine creates a system with tunable optoelectronic properties. These materials are integral to next-generation technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Researchers have leveraged this compound to develop high-performance polymers with enhanced charge transport capabilities, which are critical for improving device efficiency.
The pharmaceutical industry has also explored 2-(Pyrrolidino)thiophene-4-boronic acid pinacol ester as a precursor for drug candidates targeting neurological disorders. The structural motif is reminiscent of several known bioactive molecules that interact with central nervous system receptors. By employing palladium-catalyzed cross-coupling strategies, chemists can efficiently introduce diverse substituents onto the thiophene ring, allowing for rapid scaffold hopping and optimization of pharmacological profiles. Preliminary studies suggest that derivatives of this compound may exhibit potential in modulating neurotransmitter pathways associated with conditions like depression and epilepsy.
Advances in computational chemistry have further accelerated the development of novel derivatives of 2-(Pyrrolidino)thiophene-4-boronic acid pinacol ester. Molecular modeling techniques enable researchers to predict the binding affinities and metabolic stability of different analogs before synthesizing them experimentally. This approach not only saves time but also reduces the environmental impact associated with trial-and-error synthesis. High-throughput screening methods combined with machine learning algorithms have been particularly effective in identifying promising lead compounds derived from this scaffold.
The synthesis of 2-(Pyrrolidino)thiophene-4-boronic acid pinacol ester itself presents an interesting challenge due to the need to maintain regioselectivity during functionalization. Recent methodologies have focused on improving yields and purity through optimized reaction conditions and catalyst systems. For instance, ligand-assisted palladium catalysis has been shown to enhance the efficiency of Suzuki-Miyaura couplings while minimizing side reactions. These advancements ensure that researchers can access complex derivatives with greater ease than ever before.
Looking ahead, the future prospects for 2-(Pyrrolidino)thiophene-4-boronic acid pinacol ester are promising, driven by ongoing research into its applications across multiple disciplines. In drug discovery, efforts are underway to expand its utility beyond small molecule therapeutics into peptide-based drugs and biologics through advanced coupling techniques. In materials science, innovations are being pursued to integrate this compound into flexible electronics and wearable devices, where its electronic properties could enable new functionalities.
The growing emphasis on sustainable chemistry also bodes well for 2-(Pyrrolidino)thiophene-4-boronic acid pinacol ester, as greener synthetic routes are being developed to minimize waste and energy consumption. Biocatalytic approaches, for example, offer a promising alternative to traditional chemical methods by leveraging enzymes to perform specific transformations under mild conditions. Such innovations align with global efforts to promote environmentally responsible chemical manufacturing.
In conclusion,2-(Pyrrolidino)thiophene-4-boronic acid pinacol ester (CAS No. 2223045-40-5) represents a fascinating compound with broad utility in pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced electronic materials, while ongoing research continues to uncover new possibilities for its use. As synthetic methodologies evolve and computational tools become more sophisticated,2-(Pyrrolidino)thiophene-4-boronic acid pinacol ester is poised to remain at the forefront of innovation in these fields.
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